The synthesis of TMPyP4 tosylate involves multiple steps:
Technical details include purification processes such as recrystallization and ion-exchange chromatography to ensure high purity and yield of the final product.
The molecular structure of TMPyP4 tosylate consists of a central porphyrin core with four 1-methylpyridinium groups attached at the 4-position of each pyrrole unit. The tosyl groups serve as counterions that balance the positive charge of the pyridinium moieties.
TMPyP4 tosylate participates in various chemical reactions:
The mechanism through which TMPyP4 tosylate exerts its biological effects primarily involves its interaction with G-quadruplex structures:
Relevant data indicates that TMPyP4 tosylate has a melting point range that varies depending on the purity and specific formulation used in experiments .
TMPyP4 tosylate has several scientific applications:
TMPyP4 tosylate (C₇₂H₆₆N₈O₁₂S₄) binds G-quadruplex (G4) DNA through synergistic interactions involving both its cationic porphyrin core and anionic tosylate counterions. The planar porphyrin ring stacks externally onto terminal G-quartets via π-π interactions, while its positively charged N-methylpyridyl groups form electrostatic contacts with DNA phosphate backbones [2] [7]. Crucially, mass spectrometry and molecular modeling reveal that tosylate anions fill voids between TMPyP4 and the G4 interface, contributing 3.8 kcal/mol additional stabilization energy—a feature absent in chloride salt forms (TMPyP4 tetrachloride) [2]. This anion participation explains the 2.27°C higher thermal stabilization (ΔTₘ) observed for the tosylate form compared to tetrachloride under identical conditions [2].
Positional selectivity is evidenced by photocleavage assays: TMPyP4 preferentially stacks at the 5'-end G-tetrad of human telomeric DNA (sequence: AGGG(TTAGGG)₃), whereas its structural isomer TMPyP2 binds only the TTA loops, accounting for their differential telomerase inhibition [7].
Table 1: Structural Binding Modes of TMPyP4 Tosylate to G-Quadruplex DNA
Binding Site | Interaction Forces | Stabilization Contribution | Technique of Validation |
---|---|---|---|
Terminal G-quartet | π-π stacking | ~50% free energy (ΔG) | Photocleavage assay [7] |
DNA backbone grooves | Electrostatic (cationic groups) | ~30% ΔG | ESI-TOF-MS [2] |
Porphyrin-G4 interface | Tosylate anion van der Waals | 3.8 kcal/mol | Molecular modeling [2] |
TMPyP4 tosylate inhibits telomerase by competitively binding telomeric DNA, preventing telomerase access. It stabilizes G4 structures in the single-stranded telomeric overhang, which otherwise must unwind for telomerase binding [8]. Biochemical assays demonstrate IC₅₀ = 6.5 μM for human telomerase inhibition, correlating with reduced telomerase processivity in osteosarcoma (HOS) and leukemia (K562) cells [5] [8]. This triggers telomere dysfunction:
Notably, TMPyP4 also disrupts the telomerase RNA component (hTR) by stabilizing RNA G-quadruplexes, with binding affinity 10-fold stronger to RNA G4 than DNA G4 [2]. This dual targeting (DNA and RNA) enhances its antiproliferative efficacy.
Table 2: Cellular Consequences of Telomerase Inhibition by TMPyP4 Tosylate
Cancer Cell Line | Exposure Time | Biological Effect | Magnitude of Change |
---|---|---|---|
HOS osteosarcoma | 48 h | Telomerase activity inhibition | >60% decrease [5] |
K562 leukemia | 48 h | p21CIP1/p57KIP2 upregulation | 4-fold increase [8] |
Saos-2 osteosarcoma | 96 h | Apoptosis induction | 17–22% elevation [5] |
SARS-CoV-2 infected | 24 h | Viral replication inhibition | 90% reduction [5] |
The binding of TMPyP4 to G4 DNA is governed by entropy-driven processes (ΔS > 0) due to dehydration effects, with Gibbs free energy (ΔG) ranging from -8.0 to -10.5 kcal/mol depending on ionic conditions [4] [9]. Key thermodynamic findings include:
Genome-wide analyses (G4-CUT&Tag) reveal TMPyP4 stabilizes >12,000 promoter G4s in human cells, inhibiting RNA polymerase II loading by blocking general transcription factor binding [4]. This shifts transcriptional equilibrium toward promoter-proximal pausing, reducing nascent RNA synthesis by 60–80% [4].
Table 3: Thermodynamic Parameters of TMPyP4 Tosylate-G4 Interactions
Binding Mode | Affinity Constant (Kₐ) | ΔG (kcal/mol) | Stoichiometry | Method of Analysis |
---|---|---|---|---|
High-affinity stacking | 10⁶–10⁷ M⁻¹ | -10.5 | 1:1 | ITC [9] |
Medium-affinity (dimer) | 10⁵ M⁻¹ | -8.0 | 2:1 | AUC-SV [9] |
Weak electrostatic | 10⁴ M⁻¹ | -5.2 | 4:1 | UV-melting [2] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7